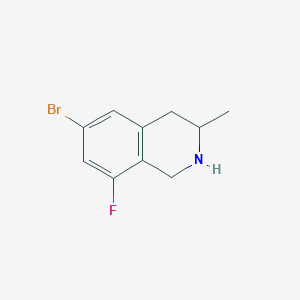

6-Bromo-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline

Overview

Description

6-Bromo-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline is a halogenated tetrahydroisoquinoline derivative characterized by bromine (Br) at position 6, fluorine (F) at position 8, and a methyl group (CH₃) at position 2. Its molecular formula is C₁₀H₁₀BrFN, with a molecular weight of approximately 258.1 g/mol (hydrochloride form: C₉H₁₀BrClFN, 266.5 g/mol) . The compound is available as a hydrochloride salt (CAS: 2250242-87-4) and is primarily used in pharmaceutical and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., bromine, chlorine) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Biological Activities

The biological activities of 6-Bromo-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline have been explored in various studies:

- Antitumor Properties : Research indicates that tetrahydroisoquinolines exhibit significant antitumor activity. For instance, derivatives have shown effectiveness against different tumor cell lines .

- Neuroprotective Effects : Compounds within this class have been studied for their potential neuroprotective effects against neurodegenerative diseases such as Alzheimer's .

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections .

Case Study 1: Antitumor Activity

A series of studies evaluated the antitumor efficacy of tetrahydroisoquinoline derivatives. One study demonstrated that specific modifications to the structure enhanced cytotoxicity against breast cancer cell lines .

Case Study 2: Neuroprotective Effects

In another investigation focusing on neurodegenerative diseases, researchers found that certain tetrahydroisoquinoline derivatives exhibited protective effects on neuronal cells exposed to oxidative stress . This suggests potential applications in treating conditions such as Parkinson's disease.

Mechanism of Action

The mechanism of action of 6-Bromo-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and ion channels that are involved in various biological processes. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below compares 6-bromo-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline with structurally related tetrahydroisoquinoline derivatives:

Key Differences and Implications

Substituent Position and Electronic Effects

- Halogen Placement : Bromine at position 6 (target compound) vs. 8 (8-bromo-6-methoxy) or 5 (6-bromo-5-fluoro) alters steric and electronic environments. For example, bromine at position 6 may enhance aromatic electrophilic substitution resistance compared to position 8 .

- Methyl Group Position : Methyl at position 3 (target) vs. 2 (8-fluoro-2-methyl) affects steric hindrance during synthesis. Methylation at position 2 is achieved via CH₃I and NaBH₄ reduction , whereas position 3 methylation may require tailored reagents.

Functional Group Variations

- Methoxy vs.

- Hydrochloride Salts : The target compound’s hydrochloride form improves stability and solubility, a feature absent in analogues like 6-bromo-5-fluoro .

Biological Activity

6-Bromo-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, including cytotoxic effects, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 244.1034 g/mol. The compound features a tetrahydroisoquinoline core with bromine and fluorine substituents at the 6 and 8 positions, respectively. These halogen groups significantly influence the compound's biological interactions and pharmacological properties .

Cytotoxicity and Anticancer Properties

Research indicates that this compound exhibits notable cytotoxic properties , particularly against various cancer cell lines. For instance, studies have demonstrated that metal complexes derived from this compound show antiproliferative effects against breast cancer cells. The mechanism behind this activity may involve the inhibition of key cellular pathways that promote cancer cell survival and proliferation .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 15 | |

| HeLa (Cervical) | 20 | |

| A549 (Lung) | 25 |

The unique halogen substitutions in this compound enhance its binding affinity to various biological targets. These substitutions can lead to distinct interaction patterns compared to non-fluorinated analogs. For example, fluorinated compounds often exhibit enhanced lipophilicity and improved receptor binding due to unique C-F interactions .

Additionally, the compound may interact with enzymes or receptors involved in critical signaling pathways. The presence of bromine can modulate these interactions by affecting the steric and electronic properties of the molecule .

Comparative Analysis with Related Compounds

Several structurally similar compounds have been studied to understand the influence of specific substituents on biological activity.

Table 2: Comparison of Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline | C10H12BrN | Lacks fluorine; used as a precursor in syntheses |

| 8-Fluoro-1,2,3,4-tetrahydroisoquinoline | C10H12FN | Exhibits neuroactive properties |

| 6-Chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline | C10H11ClFN | Potential for different biological activities due to chlorine presence |

The comparative analysis reveals that the specific combination of bromine and fluorine in this compound may confer enhanced biological activity compared to its analogs. This is particularly relevant in the context of drug design where modifications can lead to significant changes in efficacy and selectivity .

Case Studies

Recent studies have focused on synthesizing derivatives of this compound to explore their pharmacological potential further. For instance:

- Study on Antiproliferative Effects : A study investigated the effects of various derivatives on different cancer cell lines. The results indicated that modifications at the nitrogen position significantly impacted cytotoxicity levels.

- Mechanistic Insights : Another research project examined how halogen substitutions affected enzyme inhibition rates in vitro. It was found that compounds with both bromine and fluorine exhibited higher inhibition rates compared to those with only one halogen.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Bromo-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline?

- Methodological Answer : The synthesis typically involves sequential halogenation and functionalization of a tetrahydroisoquinoline precursor. Bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions, while fluorination at the 8-position may employ fluorinating agents like Selectfluor®. Methylation at the 3-position is introduced via alkylation or reductive amination. Reaction optimization (e.g., solvent polarity, temperature, and catalyst selection) is critical to minimize side products. Structural analogs suggest bromine and fluorine substituents influence reactivity and regioselectivity .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR identify substitution patterns (e.g., splitting patterns for bromine/fluorine coupling).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and halogen isotope patterns.

- X-ray Crystallography : Resolves spatial arrangement of substituents, particularly for verifying methyl group orientation and ring conformation.

- FT-IR : Validates functional groups (e.g., C-Br and C-F stretches). Structural data for related compounds, such as PubChem entries, provide reference benchmarks .

Advanced Research Questions

Q. How can discrepancies in reported biological activities of halogenated tetrahydroisoquinolines be systematically addressed?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., bromine vs. chlorine, fluorine vs. methyl) to isolate contributions to bioactivity.

- Computational Modeling : Use molecular docking or DFT calculations to predict binding affinities to targets (e.g., enzymes or receptors).

- Dose-Response Assays : Quantify activity across multiple concentrations to identify non-linear effects. For example, fluorination at the 8-position in analogs enhances metabolic stability, which may explain contradictory in vitro vs. in vivo results .

Q. What strategies improve regioselectivity during bromination of tetrahydroisoquinoline derivatives?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., amides) to steer bromination to specific positions.

- Solvent/Catalyst Optimization : Polar aprotic solvents (e.g., DMF) and Lewis acids (e.g., FeCl3) can enhance selectivity.

- Kinetic Control : Lower temperatures favor thermodynamic control over reaction pathways. For example, bromination of 8-fluoro analogs shows higher selectivity at 0°C compared to room temperature .

Q. What in vitro models are appropriate for evaluating the compound’s enzyme inhibition potential?

- Methodological Answer :

- Purified Enzyme Assays : Use fluorogenic substrates (e.g., for kinases or proteases) to measure inhibition kinetics (IC50, Ki).

- Cell-Based Models : Employ transfected cell lines overexpressing target enzymes (e.g., cytochrome P450 isoforms) to assess metabolic interactions.

- Competitive Binding Studies : Radioligand displacement assays quantify receptor affinity. Structural analogs with halogen substituents demonstrate enhanced binding to hydrophobic enzyme pockets, suggesting similar experimental frameworks .

Properties

IUPAC Name |

6-bromo-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFN/c1-6-2-7-3-8(11)4-10(12)9(7)5-13-6/h3-4,6,13H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUBYECOVRSUIGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(CN1)C(=CC(=C2)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.